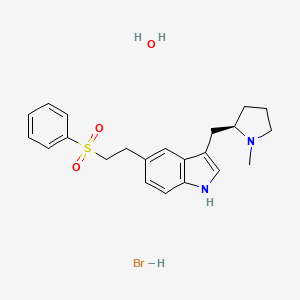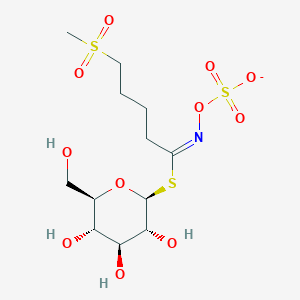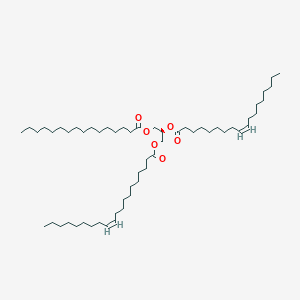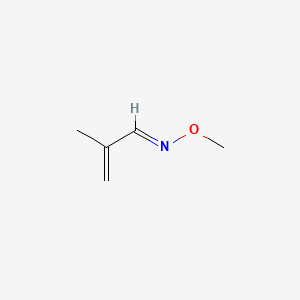
Eletriptan hydrobromide monohydrate
Descripción general
Descripción
Eletriptan hydrobromide monohydrate is a second-generation triptan drug developed by Pfizer Inc for the treatment of migraine headaches . It is used to treat acute migraine headaches in adults and is not used to prevent migraine headaches or for cluster headaches . Eletriptan works in the brain to relieve the pain from migraine headaches .
Synthesis Analysis
The synthesis of Eletriptan hydrobromide monohydrate involves treating eletriptan hydrobromide with aqueous hydrogen peroxide in aqueous acetonitrile at 80–85 °C . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of Eletriptan hydrobromide monohydrate is C22H29BrN2O3S . It has an average mass of 481.446 Da and a monoisotopic mass of 480.108215 Da . More details about the molecular structure can be found in the referenced sources .Chemical Reactions Analysis
Eletriptan hydrobromide monohydrate is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist . It has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors .Physical And Chemical Properties Analysis
Eletriptan hydrobromide monohydrate has a water solubility of 0.00118 mg/mL, a logP of 3.84, and a logS of -5.5 . It has a pKa (Strongest Acidic) of 17.11 and a pKa (Strongest Basic) of 8.37 . It has a physiological charge of 1, a hydrogen acceptor count of 3, and a hydrogen donor count of 1 .Aplicaciones Científicas De Investigación
Synthesis and Impurity Control
Eletriptan hydrobromide, used for acute migraine treatment, involves complex synthesis processes. During its manufacture, various impurities are observed. Understanding the structure of these impurities is crucial for controlling their formation in the production of active pharmaceutical ingredients. Studies on the major impurities of eletriptan hydrobromide synthesis involve spectroscopic techniques like mass spectroscopy, FTIR, and NMR, essential for developing highly pure related compounds (Madasu et al., 2012).
Molecular Structure-Activity Relationships
Research on halide salts of antimigraine agents like eletriptan and naratriptan focuses on understanding their molecular structures. The study of their conformations and hydrogen-bonding networks provides insights into the structure-activity relationships within this class of compounds, which is valuable for drug development (Ravikumar et al., 2008).
Novel Drug Delivery Systems
Innovative drug delivery systems for eletriptan hydrobromide are being developed to overcome challenges like first-pass metabolism and decreased bioavailability. For instance, encapsulation into polymeric nanoparticles like poly(d,l-lactide-co-glycolide) is researched, with novel HPLC techniques developed for quantification of the drug in such systems (Esim et al., 2017).
Craniovascular Selectivity
Studies on eletriptan's craniovascular selectivity explore its effects on various blood vessels, particularly in relation to migraine treatment efficacy and potential coronary side effects. This research assesses eletriptan's actions on the human middle meningeal artery, coronary artery, and saphenous vein, providing valuable information for its clinical use (Humphrey et al., 2000).
Pharmacokinetics and Ethnicity Considerations
Pharmacokinetic studies of eletriptan hydrobromide, including its absorption, distribution, metabolism, and excretion, are crucial for understanding its efficacy across different populations. Comparative studies between Korean and non-Korean subjects, for instance, help establish the drug's universality and safety profile (Kim et al., 2018).
Safety And Hazards
Eletriptan may cause serious side effects, including fast, slow, or uneven heart rate; sudden severe stomach pain; numbness, tingling, cold feeling or burning pain in your feet or toes; severe headache, blurred vision, pounding in your neck or ears; or signs of a stroke . It should not be used if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke .
Direcciones Futuras
The maximum recommended single dose of Eletriptan is 40 mg . It should not be used to treat more than 3 headaches in any 30-day period, unless directed by a doctor . For patients with coronary artery disease (CAD) risk factors, a cardiovascular evaluation should be performed prior to initiating therapy .
Propiedades
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S.BrH.H2O/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H;1H2/t19-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDVONYOHPTGR-JQDLGSOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eletriptan hydrobromide monohydrate | |
CAS RN |
273211-28-2 | |
| Record name | Eletriptan hydrobromide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273211282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELETRIPTAN HYDROBROMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139X692FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)

![5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one](/img/structure/B1240669.png)

![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)